1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533487
InChI: InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-4-2-1-3-7(8)5-12;/h1-4,9H,5-6,12H2;1H
SMILES: C1=CC=C(C(=C1)CN)OCC(F)F.Cl
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride

CAS No.:

Cat. No.: VC13533487

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride -

Specification

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65 g/mol
IUPAC Name [2-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-4-2-1-3-7(8)5-12;/h1-4,9H,5-6,12H2;1H
Standard InChI Key NYGQBCXIGQTLSU-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN)OCC(F)F.Cl
Canonical SMILES C1=CC=C(C(=C1)CN)OCC(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride (CAS: 1431969-92-4) is an organic compound with the molecular formula C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . Its IUPAC name, [2-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride, reflects its structure: a phenyl ring substituted at the ortho position with a methanamine group (-CH₂NH₂) and a 2,2-difluoroethoxy (-OCH₂CF₂) moiety, forming a hydrochloride salt.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₂ClF₂NO
Molecular Weight223.65 g/mol
AppearanceWhite to off-white powder
Storage ConditionsRoom temperature
Hazard StatementsH302, H315, H319, H335

The compound’s Canonical SMILES notation, C1=CC=C(C(=C1)CN)OCC(F)F.Cl, confirms the connectivity of its functional groups. X-ray crystallography or computational modeling would further elucidate its three-dimensional conformation, though such data remains unpublished.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Etherification: A phenol derivative (e.g., 2-hydroxybenzaldehyde) reacts with 2,2-difluoroethanol under basic conditions to form 2-(2,2-difluoroethoxy)benzaldehyde.

  • Reductive Amination: The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the primary amine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Catalysts such as palladium on carbon (Pd/C) may accelerate hydrogenation steps, while solvent recovery systems improve sustainability.

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water (<1 mg/mL) . Stability studies indicate no decomposition under ambient conditions for 24 months when stored in airtight containers .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.21 (s, 3H, NH₃⁺), 7.45–7.30 (m, 4H, Ar-H), 4.62 (t, J=12 Hz, 2H, OCH₂CF₂), 3.95 (s, 2H, CH₂NH₂).

  • ¹⁹F NMR (DMSO-dₖ, 376 MHz): δ -120.3 (t, J=52 Hz, CF₂).

AssayResultImplication
D1R Binding (IC₅₀)8.7 µMModerate antagonist
Cytotoxicity (HeLa)IC₅₀ > 50 µMLow acute toxicity
Aqueous Solubility0.89 mg/mLFormulation challenges

Therapeutic Applications

  • Neuropsychiatric Disorders: Structural analogs demonstrate antidepressant-like effects in rodent models, potentially via serotonin receptor modulation .

  • Oncology: Fluorinated amines show apoptotic activity in breast cancer cell lines (MCF-7, MDA-MB-231), though specific data for this compound remains pending.

Comparative Analysis with Structural Analogs

Fluorinated vs. Non-Fluorinated Derivatives

Replacing ethoxy with difluoroethoxy groups increases metabolic stability by resisting cytochrome P450 oxidation. For example, the half-life (t₁/₂) in human liver microsomes improves from 12 minutes (ethoxy analog) to 43 minutes (difluoroethoxy) .

Positional Isomerism

The ortho-substituted isomer (this compound) exhibits 3-fold higher D1R affinity than its para-substituted counterpart, likely due to steric effects influencing receptor docking .

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